molecular formula C8H6N2OS B3346313 Thieno[3,2-b]pyridine-6-carboxamide CAS No. 117390-41-7

Thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B3346313
CAS No.: 117390-41-7
M. Wt: 178.21 g/mol
InChI Key: UHADCXYRFWNAIW-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-6-carboxamide is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. Recent research has identified the thieno[3,2-b]pyridine core as a competent and potent replacement for other heterocyclic systems in the design of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5) . The mGlu5 receptor is a well-validated target for a range of conditions including levodopa-induced dyskinesia associated with Parkinson's disease, fragile X syndrome, neuropathic pain, and migraine . By functionalizing the carboxamide position, researchers can explore structure-activity relationships (SAR) to optimize potency and physicochemical properties. Compounds based on this scaffold have demonstrated high potency and improved brain penetration in preclinical studies, making them valuable tools for investigating mGlu5 receptor function and its role in disease pathophysiology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8(11)5-3-7-6(10-4-5)1-2-12-7/h1-4H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHADCXYRFWNAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294303
Record name Thieno[3,2-b]pyridine-6-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117390-41-7
Record name Thieno[3,2-b]pyridine-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117390-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Thieno 3,2 B Pyridine 6 Carboxamide and Analogues

Classical and Contemporary Synthetic Routes to the Thieno[3,2-b]pyridine (B153574) Ring System

The construction of the fused thieno[3,2-b]pyridine core is a critical step in the synthesis of the target carboxamide. Various methods have been developed, ranging from classical cyclization reactions to modern cross-coupling strategies.

Cyclization Reactions for Core Formation

Historically, the synthesis of thienopyridine systems has often relied on cyclization reactions that form either the thiophene (B33073) or the pyridine (B92270) ring onto a pre-existing partner ring. One classical approach involves the condensation of aminothiophenes with various carbonyl compounds. For instance, the Gould-Jacobs reaction has been utilized to synthesize 7-hydroxythieno[3,2-b]pyridines by condensing 3-aminothiophene derivatives with ethoxymethylene compounds, followed by thermal cyclization. abertay.ac.uk

More contemporary methods often involve intramolecular cyclization of appropriately substituted thiophene precursors. For example, Sonogashira coupling of bromothiophenes with terminal alkynes can be followed by an intramolecular C-N bond-forming reaction to yield thieno[3,2-b]pyridones. acs.org Another strategy involves the reaction of 2-(2'-thienyl)ethyl isothiocyanate with methyl fluorosulfate, leading to the formation of a dihydrothieno[3,2-c]pyridine derivative through cyclization. abertay.ac.uk

A versatile approach to constructing the thieno[2,3-b]pyridine (B153569) ring, an isomer of the target scaffold, involves the Gewald reaction. This reaction typically utilizes a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur to produce a 2-aminothiophene, which can then be further elaborated to form the fused pyridine ring. While not directly yielding the thieno[3,2-b]pyridine system, the principles of building a thiophene ring followed by pyridine annulation are well-established.

Functional Group Interconversions on the Thieno[3,2-b]pyridine Scaffold

Once the core thieno[3,2-b]pyridine ring system is in place, functional group interconversions are often necessary to introduce the required substituents for subsequent carboxamide formation. These transformations can include nitration, halogenation, and amination, among others.

For instance, the introduction of a bromine atom at a specific position on the thieno[3,2-b]pyridine ring can be achieved through electrophilic bromination. This bromo-derivative then serves as a versatile handle for introducing other functional groups via cross-coupling reactions. A notable example is the Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids or their derivatives to synthesize novel 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com

Furthermore, nucleophilic aromatic substitution reactions can be employed to modify the scaffold. For example, a chloro-substituted thienopyridine can react with an alcohol in the presence of a base to yield an alkoxy-substituted derivative. nih.gov These interconversions are crucial for accessing a wide range of precursors for the final carboxamide synthesis.

Targeted Synthesis of the Carboxamide Moiety

The introduction of the carboxamide group at the 6-position of the thieno[3,2-b]pyridine ring is a key step in the synthesis of the target molecule. This is typically achieved through amide coupling reactions or by converting a nitrile or carboxylic acid at the desired position.

Amide Coupling Strategies

The most common method for forming the carboxamide bond is through the coupling of a thieno[3,2-b]pyridine-6-carboxylic acid with a desired amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. A variety of modern coupling reagents are available, with 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) being a frequently used example in the synthesis of related 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.govacs.org

The general procedure involves dissolving the carboxylic acid and the amine in a suitable solvent, such as dimethylformamide (DMF), and then adding the coupling agent and a non-nucleophilic base like diisopropylethylamine (DIPEA). acs.org The reaction mixture is stirred at room temperature until completion. This method is highly versatile and allows for the introduction of a wide range of amine substituents.

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. For example, treatment of a thieno[3,2-b]pyridine carboxylic acid with phosphorus oxychloride can generate the corresponding acid chloride in situ, which then readily reacts with an amine to form the desired carboxamide. nih.gov

Coupling AgentBaseSolventTypical SubstratesReference
HATUDIPEADMFThieno[2,3-b]pyridine-2-carboxylic acid and various amines nih.govacs.org
Phosphorus OxychloridePyridinePyridineThieno[3,2-b]pyridine-5-carboxylic acid and heterocyclic amines nih.gov
Dicyclohexylcarbodiimide (DCC)-Methylene Chlorideα-[4,5,6,7-tetrahydro-thieno(3,2-c)-5-pyridyl]-o. chloro-phenylacetic acid monohydrate and piperidine (B6355638) google.com
Ethyl ChloroformateTriethylamineChloroformα-(4,5,6,7-tetrahydro-thieno(3,2-c)-5-pyridyl)-o. chloro-phenylacetic acid monohydrate and amines google.com

Direct Carboxylation and Subsequent Amidation

In some synthetic routes, a nitrile group is first introduced onto the thieno[3,2-b]pyridine scaffold. This nitrile can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the carboxamide. For instance, a nitrile-substituted thieno[3,2-b]pyridine can be hydrolyzed using a strong base like sodium hydroxide (B78521) to yield the carboxylic acid intermediate. nih.gov This two-step process provides an alternative pathway to the key carboxylic acid precursor required for amide coupling.

Direct carboxylation of the thieno[3,2-b]pyridine ring system is a less common but potentially efficient strategy. This could involve methods such as directed ortho-metalation followed by quenching with carbon dioxide. However, specific examples for the direct carboxylation at the 6-position of thieno[3,2-b]pyridine leading to the carboxamide are not extensively reported in the provided context.

Diversification Strategies for Thieno[3,2-b]pyridine-6-carboxamide Derivatives

Once the core this compound structure is established, further diversification can be achieved by modifying various parts of the molecule. This allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

One key area for diversification is the amide moiety. By utilizing a wide array of primary and secondary amines in the amide coupling step, a large library of N-substituted carboxamides can be generated. This has been demonstrated in the synthesis of mGlu5 negative allosteric modulators, where various heterocyclic amines were coupled to a thieno[3,2-b]pyridine-5-carboxylic acid core. nih.gov

Another point of diversification is the thieno[3,2-b]pyridine ring itself. Substituents can be introduced or modified at various positions on the scaffold. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce aryl or heteroaryl groups. nih.gov Nucleophilic aromatic substitution reactions on halo-substituted thieno[3,2-b]pyridines can also be employed to introduce a variety of functional groups. nih.gov

The following table summarizes some diversification strategies and the resulting compound classes:

Diversification StrategyPosition of ModificationResulting Compound ClassReference
Varied Amine Coupling6-carboxamideN-substituted Thieno[3,2-b]pyridine-6-carboxamides nih.gov
Suzuki-Miyaura Coupling4- and 6-positionsSubstituted 3-aminothieno[2,3-b]pyridine-2-carboxamides nih.gov
Nucleophilic Aromatic Substitution7-position7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides nih.gov
Scaffold HoppingCore scaffoldIsosteric replacements of the thieno[3,2-b]pyridine core nih.govacs.org

Substituent Introduction on the Thiophene Ring

The functionalization of the thiophene ring within the thieno[3,2-b]pyridine framework is a key strategy for diversifying analogs. The reactivity of the thiophene ring, which is generally more susceptible to electrophilic substitution than benzene, allows for the introduction of various functional groups. nih.gov However, reactions like alkylation and oxidation can be challenging to control. nih.gov

One common approach involves the use of pre-functionalized thiophene precursors that are then cyclized to form the thienopyridine core. For instance, the intramolecular Thorpe-Ziegler cyclization of 2-(alkylthio)-pyridine-3-carbonitriles is a known method for constructing the thieno[2,3-b]pyridine system, a close isomer of the [3,2-b] scaffold. igi-global.com A similar strategy could be envisioned for the [3,2-b] isomer, starting with appropriately substituted thiophene derivatives.

Modifications to the Pyridine Nitrogen and Ring Carbons

The pyridine ring offers multiple sites for modification, including the nitrogen atom and the ring carbons. The nitrogen's lone pair of electrons makes it a site for protonation, alkylation, acylation, and N-oxide formation. abertay.ac.uk These modifications can significantly impact the compound's solubility and cell penetration. nih.gov For example, the formation of N-alkylpyridinium salts increases the reactivity of the pyridine ring towards nucleophiles. abertay.ac.uk

Functionalization of the pyridine ring carbons can be achieved through various reactions. The Chichibabin reaction, for instance, allows for the introduction of an amino group at the 2-position of pyridine by reacting it with sodamide. abertay.ac.uk While direct chlorination of pyridine requires harsh conditions, bromination can be achieved more readily. abertay.ac.uk

Exploration of Different Amide Substituents

The amide moiety of this compound is a critical point for structural variation, significantly influencing the biological activity of the resulting compounds. Research has shown that even small changes to the amide substituent can lead to large shifts in biological potency. nih.gov

A common synthetic route to introduce diverse amide substituents involves the initial hydrolysis of an ester or nitrile precursor to the corresponding carboxylic acid. nih.gov This carboxylic acid is then activated, often by conversion to an acid chloride, and subsequently reacted with a wide range of amines to generate the desired amide analogs. nih.gov Studies have demonstrated that bulkier amides can sometimes lead to improved activity. nih.gov For instance, in a series of thieno[2,3-b]pyridine-2-carboxamides, amides derived from amines like 2,3-dimethylbenzylamine (B1305118) were synthesized and evaluated. nih.gov

Catalytic Methods in Thienopyridine Carboxamide Synthesis

Modern catalytic methods have become indispensable in the synthesis of complex heterocyclic compounds like thieno[3,2-b]pyridine-6-carboxamides, offering mild and selective reaction conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are widely used in the pharmaceutical industry due to their tolerance of a broad range of functional groups and mild reaction conditions. nobelprize.org The Suzuki-Miyaura coupling, in particular, is a prominent method for creating C(sp2)-C(sp2) bonds, which is valuable for constructing biaryl structures often found in biologically active molecules. researchgate.netlibretexts.org

In the context of thienopyridine synthesis, palladium catalysts, often in combination with specific ligands like SPhos, can be used to couple boronic acids with halogenated thienopyridine precursors. nih.gov This approach allows for the introduction of various aryl and heteroaryl substituents onto the thienopyridine core. The reactivity of the halide leaving group typically follows the order I > Br > OTf >> Cl > F. libretexts.org

Sonogashira Coupling Approaches

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been a key method in the synthesis of many biologically active compounds. nih.gov This reaction has been instrumental in creating the biaryl/heterobiaryl acetylene (B1199291) motif, a key pharmacophore in certain classes of molecules. nih.gov However, it is important to note that the resulting acetylene functionality can sometimes be associated with metabolic liabilities. nih.gov

Continuous Flow Synthesis Techniques

While specific examples of continuous flow synthesis for this compound were not prominently found in the provided search results, this technique is gaining traction in pharmaceutical manufacturing. Continuous flow processes offer advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and purity. Given the multi-step nature of thienopyridine synthesis, a continuous flow approach could potentially streamline the production process, reduce reaction times, and allow for easier scale-up.

Yield Optimization and Reaction Scalability in Research Syntheses

A common strategy for the synthesis of related thieno[3,2-b]pyridine carboxamides involves a multi-step sequence that begins with the construction of the bicyclic ring system, followed by functional group manipulations to install the carboxamide group. For instance, the synthesis of 7-substituted thieno[3,2-b]pyridine-5-carboxamide analogues has been achieved through a pathway starting with a nitrile precursor. This nitrile is hydrolyzed to the corresponding carboxylic acid, which is then coupled with an appropriate amine to form the final carboxamide. nih.govacs.org While this method provides a versatile route to a range of analogues, the yields for these multi-step sequences have been described as low to modest, indicating room for optimization. acs.org

One of the key steps where yield can be significantly impacted is the formation of the thieno[3,2-b]pyridine ring itself. Various cyclization strategies have been employed, with the choice of catalyst, solvent, and temperature playing a crucial role. For the isomeric thieno[2,3-b]pyridine-2-carboxamides, a general procedure involving the reaction of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an N-aryl-2-chloroacetamide has been reported to provide yields in the range of 67-84% for a series of analogues. nih.govacs.org This suggests that careful selection of reaction partners and conditions is paramount for achieving high-yield cyclization.

The conversion of a carboxylic acid precursor, such as Thieno[3,2-b]pyridine-6-carboxylic acid, to the corresponding carboxamide is a standard and generally high-yielding transformation. This amidation is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849) or an amine. nih.govrsc.org The optimization of this step usually involves controlling the reaction temperature and the choice of base to neutralize the hydrogen chloride byproduct.

For the isomeric thieno[3,2-d]pyrimidine-6-carboxamides, a synthetic route involving the preparation of a 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide (B1429601) intermediate has been described. acs.org Although specific yields for this intermediate were not detailed, this highlights a strategy of using a halogenated precursor that can be further functionalized.

While detailed scalability studies for the specific synthesis of this compound are not extensively reported in the public domain, general considerations for scaling up heterocyclic synthesis are applicable. These include:

Reagent Cost and Availability: For large-scale production, the cost and ready availability of starting materials and reagents are primary concerns.

Process Safety: The potential for exothermic reactions, the handling of hazardous reagents (e.g., thionyl chloride), and the formation of toxic byproducts must be carefully managed.

Work-up and Purification: The ease of product isolation and purification is critical for scalability. Procedures that avoid chromatography are highly desirable. Crystallization is often the preferred method for purification on a large scale.

Waste Management: The environmental impact of the synthesis, including the generation of solvent and chemical waste, needs to be considered and minimized.

The tables below summarize the yields for the synthesis of various thieno[3,2-b]pyridine carboxamide analogues and related isomers as reported in the literature.

Table 1: Synthesis of Thieno[2,3-b]pyridine-2-carboxamide Analogues nih.govacs.org

Starting Material 1Starting Material 2ProductYield (%)
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileN-aryl-2-chloroacetamide3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide67-84

Table 2: Synthesis of 7-Substituted Thieno[3,2-b]pyridine-5-carboxamide Analogues nih.govacs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Core Scaffold Variations on Biological Activities

The core scaffold of a molecule is its foundational framework, and even subtle changes to this structure can profoundly impact its biological effects.

Thieno[3,2-b]pyridine (B153574) vs. Thieno[2,3-b]pyridine (B153569) and Other Fused Systems.

The isomeric thieno[2,3-b]pyridines have been extensively studied and are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. researchgate.net In the context of developing negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), the thieno[3,2-b]pyridine core was identified as a competent replacement for a previously reported picolinamide (B142947) scaffold. nih.govacs.org This substitution led to the discovery of potent mGlu₅ NAMs. nih.govacs.org

Conversely, while the 1-methyl-1H-pyrrolo[2,3-b]pyridine core also yielded a potent mGlu₅ NAM, other fused systems like 1-methyl-1H-pyrrolo[3,2-b]pyridine and imidazo[1,2-b]pyridazine (B131497) were found to be ineffective. nih.gov Furthermore, the addition of a nitrogen atom to create a 1,7-naphthyridine (B1217170) core from a quinoline (B57606) scaffold was detrimental to potency. nih.gov These findings underscore the critical importance of the specific arrangement of the fused heterocyclic rings for biological activity.

Pyrimidine (B1678525) Annulation Effects (e.g., Thieno[3,2-d]pyrimidine).

The annulation of a pyrimidine ring to the thiophene (B33073) core, forming thieno[3,2-d]pyrimidines, has been a strategy to create analogs of purines, which are crucial biological molecules. nih.gov This scaffold has been explored for various therapeutic applications, including as kinase and phosphodiesterase inhibitors. nih.gov However, in the development of mGlu₅ NAMs, the introduction of a second nitrogen atom to the thieno[3,2-b]pyridine ring to form a thieno[3,2-d]pyrimidine (B1254671) resulted in a significant loss of potency. nih.gov

Interestingly, halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative activity against several cancer cell lines. nih.gov A key finding from these studies was the necessity of a chlorine atom at the C4-position for this biological effect. nih.gov These compounds were also found to induce apoptosis and exhibit selective antifungal activity. nih.gov However, they did not show inhibitory activity against a panel of twenty kinases, suggesting their anticancer mechanism is not kinase-inhibition dependent. nih.gov

Impact of Carboxamide Substitution Patterns on Molecular Interactions

The carboxamide group and its substituents play a pivotal role in how these molecules interact with their biological targets.

Role of Specific Amide Moieties in Target Binding.

In the pursuit of mGlu₅ NAMs, the nature of the amide substituent proved to be critical. For instance, replacing a picolinamide core with thieno[3,2-b]pyridine while retaining a 5-fluoropyridyl amide resulted in a compound with similar potency. nih.gov However, moving the fluoro substituent from the 5-position to the 6-position of the pyridine (B92270) amide led to a dramatic decrease in potency. nih.gov Conversely, a methyl group at the 6-position significantly improved potency. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of the amide substituent.

Further studies on sirtuin inhibitors revealed that the thieno[3,2-d]pyrimidine-6-carboxamide core alone was not sufficient for inhibitory activity; the presence of an aminoethylpiperidine group was crucial. acs.org Crystallographic studies of pan-inhibitors bound to SIRT3 showed that the thieno[3,2-d]pyrimidine-6-carboxamide inhibitors occupy the nicotinamide (B372718) C-pocket and the substrate channel. acs.org A key interaction involves a π-stacking of a phenylalanine residue with the thienopyrimidine core. acs.org

Conformational Restriction and Activity.

Conformational restriction is a key strategy in drug design to enhance potency and selectivity by reducing the entropic penalty of binding. For thieno[2,3-b]pyridines, which are highly planar molecules, their poor solubility is attributed to strong intermolecular stacking and crystal packing. mdpi.com Incorporating bulky ester and carbonate groups was hypothesized to disrupt this tight packing, thereby improving solubility and, consequently, anti-proliferative activity. mdpi.com

Effect of Substituents on Selectivity and Potency

The strategic placement of various substituents on the thieno[3,2-b]pyridine-6-carboxamide scaffold is a powerful tool for fine-tuning its pharmacological profile.

In the development of anti-tuberculosis agents targeting the InhA enzyme, a series of thieno[3,2-b]pyridinone derivatives were synthesized. nih.gov Several of these compounds exhibited potent activity against Mycobacterium tuberculosis. nih.gov The most promising compounds showed a narrow antibacterial spectrum and favorable pharmacokinetic properties in animal models. nih.gov

For 3-aminothieno[2,3-b]pyridine-2-carboxamides being investigated as anti-tuberculosis agents, a steep SAR was observed. acs.org Potency was highest when substitutions were present at both the 4- and 6-positions of the thieno[2,3-b]pyridine core. acs.org A trifluoromethyl group at the 4-position was found to be optimal. acs.org At the 6-position, substituents with hydrogen bond acceptors in the para-position of an aromatic ring demonstrated the best activity. acs.org Furthermore, bulkier amides generally led to better activity. acs.org

In a different study focusing on FOXM1 inhibitors, a series of N-phenylthieno[2,3-b]pyridine-2-carboxamides were synthesized with various electron-withdrawing and electron-donating groups on the phenyl ring. nih.gov It was found that only compounds bearing a cyano (-CN) group, regardless of the halogen substituent also present, were effective at decreasing FOXM1 expression. nih.gov

Halogenation Effects on Biological Activity

The introduction of halogen atoms is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. In the context of thienopyridine scaffolds, the position and nature of the halogen substituent can have profound effects on biological activity.

For instance, in a series of thieno[3,2-b]pyridine-5-carboxamide derivatives developed as negative allosteric modulators (NAMs) of the mGlu₅ receptor, the placement of a fluorine atom on an attached pyridine amide ring was critical. Moving the fluoro substituent from the 5-position to the 6-position resulted in a significant decrease in potency by more than 17-fold. acs.org

While on a different isomer, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors also highlight the impact of halogens. Researchers synthesized derivatives bearing fluorine, chlorine, bromine, and iodine at position 4 of the phenyl ring to systematically evaluate how different halogens affected inhibitory activity. nih.gov This systematic approach allows for a detailed understanding of how electron-withdrawing properties and substituent size influence target engagement.

A summary of halogenation effects on the activity of thienopyridine derivatives is presented below.

Compound Series Halogen Substitution Observation Reference
Thieno[3,2-b]pyridine-5-carboxamide NAMsFluoro on pyridine amide moved from 5- to 6-position>17-fold reduction in potency acs.org
Thieno[2,3-b]pyridine-2-carboxamide FOXM1 inhibitors-F, -Cl, -Br, -I at position 4 of N-phenyl ringSystematic evaluation of halogen effects on activity nih.gov

Alkyl and Aryl Substitutions

Modifications involving alkyl and aryl groups on the thieno[3,2-b]pyridine core are extensively explored to enhance biological activity and target specificity. These substitutions can influence the molecule's interaction with target proteins, often by engaging with specific pockets in the binding site.

Research on 6-(hetero)arylaminothieno[3,2-b]pyridine derivatives has shown that compounds bearing a benzothiazole (B30560) or an indole (B1671886) moiety exhibit promising cell growth inhibitory activity in tumor cell lines. nih.gov Similarly, studies on the related thieno[2,3-b]pyridine isomer have demonstrated that tethering aryl groups can increase anti-proliferative activity by targeting a lipophilic region in the active site of the enzyme PI-PLC. nih.gov Specifically, 2'-Me-3'-Cl and 1'-naphthyl substitutions on the arylcarboxamide ring were identified as highly potent. nih.gov

In the development of mGlu₅ NAMs based on the thieno[3,2-b]pyridine-5-carboxamide scaffold, substituting a pyridine amide with a methyl group at the 6-position led to a three-fold improvement in potency. acs.org Conversely, for a related thieno[3,2-d]pyrimidine-6-carboxamide scaffold, replacing a more complex aminoethylpiperidine side chain with a simple piperidine (B6355638) ring dramatically reduced sirtuin inhibitory activity, indicating that the core structure alone is not sufficient for activity and that the nature of the appended group is critical. acs.org

The table below summarizes key findings on alkyl and aryl substitutions.

Compound Series Substitution Effect on Biological Activity Reference
6-(Hetero)arylaminothieno[3,2-b]pyridinesBenzothiazole or indole at position 6Promising anti-tumor cell growth inhibition nih.gov
Thieno[3,2-b]pyridine-5-carboxamide NAMsMethyl group on pyridine amide3-fold improvement in potency acs.org
Thieno[2,3-b]pyridine derivativesTethered propyl-aryl groupImproved anti-proliferative activity nih.govnih.gov
Thieno[3,2-d]pyrimidine-6-carboxamidesReplacement of aminoethylpiperidine with piperidineDramatically reduced sirtuin inhibitory activity acs.org

Research into Physicochemical Properties for Biological Studies

The therapeutic potential of a compound is not solely dependent on its biological activity but also on its physicochemical properties, such as solubility and metabolic stability. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Strategies for Enhancing Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability. nih.gov Several strategies have been investigated to improve the solubility of thienopyridine derivatives.

One approach involves disrupting the crystal packing of the molecules. Thienopyridines are often highly planar, leading to strong intermolecular π-stacking interactions and high crystal packing energy, which correlates with poor solubility. mdpi.com To counteract this, researchers have introduced bulky, cleavable ester and carbonate groups. This modification disrupts the planarity, lowers the crystal lattice energy (as evidenced by lower melting points), and can lead to improved solubility and, consequently, enhanced anti-proliferative activity. mdpi.com

Another successful strategy is the introduction of polar functional groups. Studies on thieno[2,3-b]pyridines found that incorporating polar groups such as alcohols, ketones, and substituted amines into an appended alkyl ring was an effective way to increase aqueous solubility while retaining potent anticancer activity. researchgate.net For the related thieno[3,2-d]pyrimidine-6-carboxamide scaffold, introducing more basic piperazine (B1678402) moieties resulted in a 10-fold improvement in aqueous solubility. acs.org

A less successful bioisosteric replacement involved substituting the thiophene's sulfur atom with a nitrogen, creating a 1H-pyrrolo[2,3-b]pyridine core. While this dramatically increased water solubility by three orders of magnitude, it severely diminished the compound's anticancer efficacy. nih.govnih.govresearchgate.net

Strategy Modification Outcome Reference
Disruption of Crystal PackingIntroduction of bulky ester/carbonate groupsDisrupted planarity, lowered melting point, improved activity mdpi.com
Introduction of Polar GroupsAddition of alcohols, ketones, substituted amines to alkyl ringsImproved solubility while retaining activity researchgate.net
Introduction of Basic MoietiesIncorporation of basic piperazines10-fold improvement in aqueous solubility acs.org
Bioisosteric ReplacementSubstitution of sulfur with nitrogen (thieno- to pyrrolo-pyridine)1000-fold increase in solubility but loss of activity nih.govnih.gov

Investigation of Lipophilicity and Metabolic Stability through Structural Modifications

Lipophilicity and metabolic stability are critical pharmacokinetic parameters. Lipophilicity (often measured as LogP or LogD) affects a drug's ability to cross cell membranes, while metabolic stability determines its half-life in the body.

Conversely, medicinal chemistry efforts also focus on optimizing metabolic stability to ensure a compound remains in the body long enough to exert its therapeutic effect. The development of thieno[3,2-b]pyridine-5-carboxamide mGlu₅ NAMs successfully avoided certain chemical motifs, like acetylenes, which are known to have metabolic liabilities and can lead to toxicity. nih.gov In another study, a novel thieno[3,2-b]pyridinone derivative targeting tuberculosis was found to have a favorable oral pharmacokinetic profile, including a long half-life of nearly 48 hours in a mouse model, demonstrating that this scaffold can be modified to produce metabolically stable compounds. nih.gov

Molecular Interactions and Target Engagement Studies

Investigation of Protein-Ligand Interactions

Understanding how these compounds bind to their protein targets at a molecular level is crucial for rational drug design and optimization. Studies combining X-ray crystallography, molecular modeling, and structure-activity relationship (SAR) analyses have provided detailed insights into these interactions.

Crystallographic studies have been instrumental in visualizing the precise binding modes of thienopyridine-based inhibitors.

HCMV DNA Polymerase and mGlu5 Complexes: As of current literature, specific X-ray crystallography data for 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides bound to Human Cytomegalovirus (HCMV) DNA polymerase or for thieno[3,2-b]pyridine-6-carboxamide derivatives bound to the Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) are not detailed. However, extensive structure-activity relationship (SAR) studies and molecular modeling provide strong inferential evidence about their binding modes. researchgate.netacs.org

Sirtuin (SIRT3) Binding Site: The crystallographic data for thieno[3,2-d]pyrimidine-6-carboxamide inhibitors demonstrates that the carboxamide portion of the molecule is crucial for binding. acs.orgnih.gov It occupies the nicotinamide (B372718) C-pocket within the active site, while the aliphatic parts of the inhibitor extend into the substrate channel. acs.orgnih.govresearchgate.net This binding mode explains the observed SAR. nih.gov A key interaction involves a π-stacking relationship between the thienopyrimidine core and the residue Phe157 located in a flexible loop region. acs.org The high conservation of residues in the NAD+ binding pocket across SIRT1, SIRT2, and SIRT3 likely accounts for the pan-inhibitory activity of these compounds. acs.org

Human Cytomegalovirus (HCMV) DNA Polymerase Binding Site: For the 7-oxo-4,7-dihydrothis compound class of inhibitors, SAR studies indicate that both the amide and a hydroxy functionality are essential for activity against HCMV DNA polymerase. researchgate.net The antiviral activity of related 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides has been linked to point mutations in the conserved domain III of the herpesvirus DNA polymerase, suggesting this region is a key part of the binding site. nih.gov

Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Binding Site: Thieno[3,2-b]pyridine-5-carboxamides act as negative allosteric modulators (NAMs) of mGlu5. acs.orgnih.gov These compounds bind to an allosteric site within the seven-transmembrane (7TM) domain, distinct from the glutamate binding site. nih.gov While direct crystallographic data is pending, mutagenesis studies on a common allosteric binding pocket for various mGlu5 modulators have identified several key residues critical for ligand affinity. These include Proline (P654), Tyrosine (Y658), Threonine (T780), Tryptophan (W784), Serine (S808), and Alanine (A809). nih.gov

Identification and Validation of Molecular Targets

The this compound scaffold and its analogs have been validated as potent modulators of several key proteins involved in diverse disease pathways.

A class of compounds based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold was identified as potent, low-nanomolar pan-inhibitors of the NAD+-dependent deacetylases SIRT1, SIRT2, and SIRT3. nih.govresearchgate.net These sirtuins are considered potential therapeutic targets for a range of disorders including metabolic, inflammatory, oncologic, and neurodegenerative diseases. nih.gov The discovery was facilitated by screening a large, DNA-encoded library of small molecules. nih.gov The inhibitory activity of a representative compound from this class is detailed below.

Inhibitory Potency of Compound 11c Against Sirtuins
TargetIC₅₀ (nM)Reference
SIRT13.6 nih.gov
SIRT22.7 nih.gov
SIRT34.0 nih.gov

Research has identified 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides as a novel class of non-nucleoside antivirals. researchgate.net Certain compounds within this class exhibit remarkable potency against a broad spectrum of herpesvirus DNA polymerases, including that of HCMV, while showing excellent selectivity over human DNA polymerases. researchgate.net This strong correlation between viral DNA polymerase inhibition and antiviral activity supports the polymerase as the primary mechanism of action. researchgate.net Related scaffolds, such as 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides, also demonstrate broad-spectrum inhibition of herpesvirus polymerases. nih.gov

Derivatives of thieno[3,2-b]pyridine-5-carboxamide (a positional isomer of the title compound) have been discovered as potent negative allosteric modulators (NAMs) of mGlu5. acs.orgresearchgate.net These NAMs are of interest for treating various psychiatric and neurological disorders. researchgate.net Structure-activity relationship studies, starting from picolinamide (B142947) compounds, led to the identification of the thieno[3,2-b]pyridine-5-carboxamide core as a highly effective replacement. acs.org These compounds are potent, centrally penetrant, and show promise for improved oral bioavailability. acs.orgconsensus.app

Inhibitory Potency of Thieno[3,2-b]pyridine-5-carboxamide Analogs Against hmGlu5
CompoundhmGlu₅ IC₅₀ (nM)Reference
Compound 13110 acs.org
Compound 19aB61 acs.org
Compound 19aD22 acs.org

Pim-1 Kinase Inhibition

Research into the inhibition of Pim-1 kinase, a serine/threonine kinase implicated in cancer, has primarily focused on the isomeric thieno[2,3-b]pyridine (B153569) scaffold. Studies on a series of 5-bromo-thieno[2,3-b]pyridines have shown that derivatives bearing amide or benzoyl groups at the 2-position can exhibit inhibitory activity against Pim-1 kinase. nih.govnih.gov For instance, certain compounds within this series displayed moderate to poor inhibition, with IC50 values in the micromolar range. nih.govnih.gov

Notably, direct evidence of this compound as a Pim-1 kinase inhibitor is currently lacking in the reviewed literature.

Phospholipase C-γ2 (PLC-γ2) Inhibition

Investigations into the inhibition of Phospholipase C-γ (PLC-γ) enzymes have pointed towards derivatives of the thieno[2,3-b]quinoline and thieno[2,3-b]pyridine cores. nih.gov These compounds have been reported to possess antiproliferative activities against various human cancer cell lines. nih.gov However, there is no specific data available that demonstrates the inhibitory activity of this compound against PLC-γ2.

Other Reported Enzyme and Receptor Modulations

The broader thieno[3,2-b]pyridine (B153574) scaffold has been explored for its potential to modulate other significant biological targets. A notable example is the development of N3-arylmalonamides based on the thieno[3,2-b]pyridine core as potent inhibitors of both c-Met and VEGFR2 tyrosine kinases, with IC50 values in the low nanomolar range. nih.govresearchgate.net These compounds have demonstrated efficacy in in vivo human tumor xenograft models. nih.gov

Furthermore, a related class of compounds, thieno[3,2-d]pyrimidine-6-carboxamides, has been identified as pan-inhibitors of sirtuin (SIRT) enzymes SIRT1, SIRT2, and SIRT3. acs.org Crystallographic studies revealed that the thieno[3,2-d]pyrimidine-6-carboxamide core binds within the active site of SIRT3. acs.org

Another closely related isomer, Thieno[3,2-b]pyridine-5-carboxamide, has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). nih.gov This finding highlights the potential for nuanced modulation of receptor activity by compounds containing the thieno[3,2-b]pyridine framework.

Compound ClassTarget(s)Reported Activity
N3-arylmalonamides based on thieno[3,2-b]pyridinec-Met, VEGFR2Low nanomolar IC50 values nih.govresearchgate.net
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT1, SIRT2, SIRT3Pan-inhibitors acs.org
Thieno[3,2-b]pyridine-5-carboxamidemGluR5Negative Allosteric Modulator nih.gov

Mechanistic Insights into Target Modulation

Allosteric vs. Orthosteric Binding Mechanisms

The binding mechanism of ligands to their target proteins is a critical aspect of their function. While direct studies on this compound are unavailable, research on its isomer, Thieno[3,2-b]pyridine-5-carboxamide, provides valuable insights into potential binding modes. This compound acts as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. nih.gov This allosteric binding leads to a modulation of the receptor's response to glutamate. nih.gov

In contrast, other kinase inhibitors based on the thieno[3,2-b]pyridine scaffold have been described as ATP-competitive inhibitors. researchgate.net This suggests an orthosteric binding mechanism where the inhibitor competes with ATP for binding to the kinase's active site. researchgate.net The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes that can still achieve high selectivity. researchgate.net

Modulation of Enzyme Activity (Inhibition/Activation)

The primary mode of enzyme activity modulation reported for compounds featuring the thieno[3,2-b]pyridine scaffold is inhibition. As detailed in the preceding sections, derivatives have been shown to inhibit the activity of various kinases, including c-Met and VEGFR2, as well as sirtuin enzymes. nih.govresearchgate.netacs.org This inhibition is typically measured by determining the concentration of the compound required to reduce the enzyme's activity by half (IC50).

For instance, the N3-arylmalonamide derivatives of thieno[3,2-b]pyridine demonstrated potent inhibition of c-Met and VEGFR2 with low nanomolar IC50 values. nih.gov Similarly, the thieno[3,2-d]pyrimidine-6-carboxamides were effective pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org There is currently no available information suggesting that this compound or its close derivatives act as enzyme activators.

Mechanistic Investigations of Biological Activities in Cellular and Pre Clinical Models

Anti-proliferative and Anticancer Research

Derivatives of the thieno[3,2-b]pyridine (B153574) core have been synthesized and evaluated for their potential as anticancer agents. Research has demonstrated that specific substitutions on this scaffold can lead to significant growth-inhibitory activity against various human tumor cell lines. mdpi.commdpi.com Studies have focused on functionalizing the thieno[3,2-b]pyridine ring system, particularly through palladium-catalyzed cross-coupling reactions, to produce novel compounds for biological screening. mdpi.comnih.gov These investigations have successfully identified derivatives with promising antitumor potential, particularly against triple-negative breast cancer (TNBC) cell lines, while showing minimal effects on non-tumorigenic cells. nih.govnih.gov

One area of research involves the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. nih.govnih.gov Another successful approach has been the preparation of aminodi(hetero)arylamines via C-N Buchwald-Hartwig coupling, which have also shown potent growth inhibitory effects. mdpi.comresearchgate.net These studies collectively highlight the thieno[3,2-b]pyridine framework as a viable starting point for the development of new anticancer therapeutics.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which thieno[3,2-b]pyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. In a study involving aminodi(hetero)arylamine derivatives of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, a lead compound was analyzed for its effect on the NCI-H460 non-small cell lung cancer cell line. mdpi.comresearchgate.netnih.gov The analysis confirmed that treatment with the compound led to a significant increase in the levels of apoptosis. researchgate.netnih.gov This pro-apoptotic activity is a critical attribute for an anticancer agent, as it enables the targeted elimination of tumor cells. The most promising compound, featuring specific substitutions, demonstrated the ability to increase apoptosis levels significantly compared to untreated control cells. researchgate.net

CompoundCell LineEffectReference
Aminodi(hetero)arylamine thieno[3,2-b]pyridine derivativeNCI-H460Increase in apoptosis levels researchgate.netnih.gov

Effects on Cell Cycle Progression

In addition to inducing apoptosis, thieno[3,2-b]pyridine derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer.

Compound/DerivativeCell LineEffect on Cell CycleReference
Aminodi(hetero)arylamine thieno[3,2-b]pyridineNCI-H460Decrease in G0/G1 phase researchgate.net
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylateMDA-MB-231Increase in G0/G1 phase, decrease in S phase nih.govresearchgate.net

Impact on Cancer Stem Cell Populations

Based on a comprehensive review of available scientific literature, no specific research studies were identified that investigate the impact of Thieno[3,2-b]pyridine-6-carboxamide or its direct derivatives on cancer stem cell (CSC) populations. The role of this specific chemical scaffold in modulating CSC self-renewal, differentiation, or resistance mechanisms remains an un-investigated area.

Modulation of Cellular Glycosphingolipid and Metabolite Expression

Following an extensive search of published research, no studies were found detailing the effects of this compound on the expression of cellular glycosphingolipids or the broader cancer cell metabolome. The influence of this compound on these critical aspects of cancer cell biology has not been reported in the public domain.

Investigation of Polypharmacology and Multi-targeting Effects

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized characteristic of effective therapeutics. While comprehensive polypharmacology screening for the this compound core is not widely documented, distinct derivatives have been identified as modulators of specific, unrelated targets, suggesting multi-targeting potential for this chemical family.

One study identified derivatives of Thieno[3,2-b]pyridine-5-carboxamide as novel, potent, and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). This receptor is a target for treating various central nervous system disorders.

In a separate line of research, compounds based on a substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, which incorporates the thieno[3,2-b] core, were described as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.gov PKM2 is a key enzyme in cancer cell metabolism, and its activation is being explored as a potential anti-cancer strategy to reprogram tumor cells toward a normal metabolic state. nih.gov The ability of different derivatives of the thieno[3,2-b]pyridine family to interact with distinct targets like mGlu₅ and PKM2 points towards a potential for polypharmacology within this class of compounds.

Antiviral Activity Research

The thieno[3,2-b]pyridine scaffold has also been explored for its antiviral properties. A notable study reported the synthesis and biological activity of 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides as a new class of highly potent non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase. nih.gov Certain compounds within this series demonstrated remarkable potency against a wide range of herpesvirus DNA polymerases, including that of HCMV, herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV). nih.gov Crucially, these inhibitors showed excellent selectivity, with no significant inhibition of human DNA polymerases, indicating a favorable therapeutic window. nih.gov

Compound ClassViral TargetActivityReference
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamidesHerpesvirus DNA Polymerases (HCMV, HSV-1, VZV)Potent and selective inhibition nih.gov

Inhibition of Herpesvirus DNA Polymerases in Cellular Assays

Derivatives of this compound have been identified as a novel class of non-nucleoside antivirals. Research has shown that these compounds can exhibit remarkable potency against a broad spectrum of herpesvirus DNA polymerases, with a high degree of selectivity when compared to human DNA polymerases. researchgate.net

A key structural feature contributing to this activity is the conformational restriction of the 2-aryl-2-hydroxyethylamine sidechain, often by an adjacent methyl group. researchgate.net Structure-activity relationship (SAR) studies have revealed that both the amide and hydroxy functionalities are essential for their inhibitory action. researchgate.net

In cellular assays, these compounds have demonstrated potent inhibition of several herpesviruses, including:

Human cytomegalovirus (HCMV)

Herpes simplex virus type 1 (HSV-1)

Herpes simplex virus type 2 (HSV-2)

Varicella-zoster virus (VZV) researchgate.net

Notably, these compounds show little to no inhibition of human alpha, delta, and gamma DNA polymerases, highlighting their selectivity for the viral enzymes. researchgate.net The inhibitory activity of some of these derivatives against HCMV polymerase has been observed in the submicromolar range, with over 100-fold selectivity compared to human alpha polymerase. researchgate.net This translates to antiviral activity in cell-based plaque reduction assays. researchgate.net

Herpesvirus Activity
Human cytomegalovirus (HCMV)Potent Inhibition
Herpes simplex virus type 1 (HSV-1)Potent Inhibition
Herpes simplex virus type 2 (HSV-2)Potent Inhibition
Varicella-zoster virus (VZV)Potent Inhibition
Animal herpesvirusesActive

Research into Neurological and Central Nervous System Effects

Modulation of mGlu5 Receptor Activity in Research Models

Thieno[3,2-b]pyridine-5-carboxamide derivatives have been discovered as novel negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). acs.orgresearchgate.net These compounds have been developed through scaffold-hopping from previously reported picolinamide (B142947) structures. acs.org

Research has shown that these thieno[3,2-b]pyridine-based compounds are highly potent and can penetrate the brain. acs.orgresearchgate.net For instance, a 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide derivative demonstrated promising mGlu5 potency with a human mGlu5 (hmGlu5) IC50 of 110 nM and was found to be centrally penetrant. nih.gov

Structure-activity relationship studies have highlighted the importance of substituents on the thieno[3,2-b]pyridine core and the amide moiety. For example, replacing a picolinamide core with a thieno[3,2-b]pyridine in the context of an (R)-tetrahydrofuranyl ether and a 5-fluoropyridyl amide resulted in a compound with a similar potency (hmGlu5 IC50 = 61 nM). acs.org Interestingly, moving the fluoro substituent on the pyridine (B92270) amide from the 5-position to the 6-position led to a significant decrease in potency, while a methyl group at the 6-position improved potency. acs.org

Compound/Derivative Target Activity Potency (IC50)
Thieno[3,2-b]pyridine-5-carboxamidesmGlu5 ReceptorNegative Allosteric Modulator (NAM)Varies (e.g., 22 nM - 1.1 µM)
7-alkoxy-thieno[3,2-b]pyridine-5-carboxamidemGlu5 ReceptorNegative Allosteric Modulator (NAM)110 nM (hmGlu5)

Antimicrobial and Antifungal Activity Research

The thieno[3,2-b]pyridine scaffold has been investigated for its potential antimicrobial and antifungal properties. While specific studies focusing solely on this compound are limited in this context, research on related thienopyridine derivatives provides valuable insights.

Studies on various thieno[2,3-b]pyridines have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.com For example, certain pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines exhibited moderate activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com

In the realm of antifungal research, pyridine carboxamide derivatives have been designed and evaluated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov One such derivative displayed significant in vivo antifungal activity against Botrytis cinerea, with efficacy comparable to the commercial fungicide thifluzamide. nih.gov The inhibitory activity of this compound against B. cinerea SDH was confirmed through enzymatic assays. nih.gov

While direct evidence for the antimicrobial and antifungal activity of this compound is not extensively documented, the broader class of thienopyridines shows promise in this area. ontosight.ainih.gov

Antioxidant Activity Studies

Research into the antioxidant properties of thieno[3,2-b]pyridine derivatives has revealed significant potential. Studies on aminodi(hetero)arylamines derived from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate have demonstrated notable radical scavenging activity and inhibition of lipid peroxidation. researchgate.net

The position of substituents on the diarylamine structure was found to be crucial for antioxidant efficacy. A derivative with an amino group para to the NH bridge showed the best results in inhibiting the formation of thiobarbituric acid reactive substances (TBARS) in porcine brain cell homogenates, with an EC50 value lower than the standard antioxidant, trolox. researchgate.net This particular diarylamine also exhibited the lowest oxidation potential, indicating a high antioxidant power. researchgate.net

Another study highlighted that certain thienopyridinone derivatives possess potent antioxidant efficiency as measured by the ABTS method. researchgate.net

Assay Derivative Result (EC50) Comparison
Radical Scavenging Activity (RSA)Aminodi(hetero)arylamine with ortho-amino and para-methoxy groups63 µM-
Reducing Power (RP)Aminodi(hetero)arylamine with ortho-amino and para-methoxy groups33 µM-
β-carotene-linoleate systemAminodiarylamine with para-amino group41 µM-
TBARS inhibition (porcine brain)Aminodiarylamine with para-amino group7 µMBetter than Trolox

Other Reported Biological Activities in Research Contexts

Beyond the specific activities detailed above, the thieno[2,3-b]pyridine (B153569) scaffold, to which this compound belongs, has been implicated in a variety of other biological processes in research settings.

Notably, certain thieno[2,3-b]pyridine compounds have demonstrated potent anti-cancer activity. They have been shown to inhibit the proliferation and motility of prostate cancer cells, including those resistant to current therapies. nih.gov The mechanism appears to involve the promotion of G2/M cell cycle arrest, multinucleation, and apoptosis. nih.gov Importantly, these effects were observed in patient-derived explants, suggesting potential clinical relevance. nih.gov

Furthermore, derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) have been explored for their activity against Mycobacterium tuberculosis. acs.org Structure-activity relationship studies have been conducted to improve their potency, identifying key substitutions on the thieno[2,3-b]pyridine core that enhance activity. acs.org

The broad biological profile of the thienopyridine class of compounds suggests a rich field for further investigation into their therapeutic potential. nih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on the computational and theoretical chemistry of the specific compound “this compound” that adheres to the strict outline provided.

The search results indicate a significant lack of published research focused on the specific computational and theoretical analyses (including Molecular Docking, QSAR, Quantum Mechanical Studies, Molecular Dynamics Simulations, vHTS, and in silico ADMET prediction) for the this compound isomer.

While computational studies have been conducted on related structures, such as:

Thieno[3,2-b]pyridine-5-carboxamide (an isomer)

Thieno[2,3-b]pyridine and Thieno[2,3-c]pyridine (B153571) derivatives (different isomers)

Thieno[3,2-b]pyrrole-5-carboxamide (a different heterocyclic core)

Thieno[3,2-d]pyrimidine-6-carboxamide (a different heterocyclic core)

Strict adherence to the user's instructions—to focus solely on this compound and not introduce information from outside the explicit scope—prevents the use of data from these related but structurally distinct compounds. Extrapolating findings from these analogs to the requested compound would be scientifically unfounded and would not meet the required standard of accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of specific research data for this compound in the specified areas of computational and theoretical chemistry.

Advanced Analytical Methodologies in Thieno 3,2 B Pyridine 6 Carboxamide Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in providing detailed information about the molecular structure and functional groups present in thieno[3,2-b]pyridine-6-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of this compound at the atomic level. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C (carbon-13) NMR provide a definitive fingerprint of the molecule's carbon-hydrogen framework.

In ¹H NMR spectra of this compound, specific protons exhibit characteristic chemical shifts, which are indicative of their electronic environment. For example, the proton on the pyridine (B92270) ring (H-5) typically appears as a singlet at approximately 9.06 ppm. The two protons on the thiophene (B33073) ring (H-2 and H-3) show up as doublets, often around 8.21 ppm and 7.62 ppm, respectively. The two protons of the primary amide group (-CONH₂) are usually observed as a broad singlet, confirming their presence.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms within the molecule. The carbonyl carbon of the amide group is a key indicator, typically resonating around 164.5 ppm. The carbon atoms that constitute the fused thienopyridine ring system appear at distinct chemical shifts, which have been reported at approximately 151.8, 149.4, 145.2, 131.3, 127.9, 125.8, and 119.8 ppm. Together, ¹H and ¹³C NMR data allow for the unambiguous confirmation of the connectivity and structure of this compound.

Table 1: Representative NMR Spectroscopic Data for this compound

Nucleus Atom Position Chemical Shift (δ, ppm) Multiplicity
¹H H-5 ~9.06 Singlet
¹H H-2 ~8.21 Doublet
¹H H-3 ~7.62 Doublet
¹³C C=O ~164.5 -

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the various functional groups present in a molecule. When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum.

The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the amide group is typically observed around 1660 cm⁻¹. The N-H stretching vibrations of the primary amide (-NH₂) usually appear as one or two bands in the region of 3400-3100 cm⁻¹. Other significant absorptions include those for aromatic C-H stretching (around 3100-3000 cm⁻¹) and the C=C and C=N bond stretching within the aromatic rings (1600-1400 cm⁻¹). These characteristic bands provide clear evidence for the presence of the core functional groups of the molecule.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amide (-NH₂) N-H Stretch 3400-3100
Carbonyl (C=O) C=O Stretch ~1660

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high accuracy, typically to four or more decimal places.

For this compound, with a molecular formula of C₈H₆N₂OS, HRMS can precisely determine its monoisotopic mass. The experimentally measured mass is then compared to the theoretically calculated mass. A close match between these two values, with a mass error of less than 5 parts per million (ppm), provides strong evidence for the correct elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Chromatographic Techniques for Separation and Purity in Research Samples

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. In the context of this compound research, these methods are vital for isolating the compound from reaction byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method used for this purpose. In an HPLC analysis, a sample of the compound is dissolved in a solvent and injected into a column containing a solid adsorbent material (the stationary phase). A liquid solvent (the mobile phase) is then pumped through the column, and the components of the sample separate based on their differing affinities for the stationary and mobile phases. A detector at the end of the column measures the concentration of the compound as it elutes. The resulting chromatogram shows a peak corresponding to this compound, and the area of this peak is used to determine its purity relative to any impurities present in the sample.

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure of this compound and offers invaluable insights into its solid-state conformation and intermolecular interactions.

To perform this analysis, a suitable single crystal of the compound is grown and then irradiated with a beam of X-rays. The way the crystal diffracts the X-rays is recorded and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact positions of each atom can be determined, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. Furthermore, crystallographic analysis reveals how individual molecules of this compound pack together in the crystal lattice, including details of intermolecular forces such as hydrogen bonding between the amide groups of neighboring molecules.

Table 4: List of Compounds Mentioned

Compound Name

Strategies for Lead Optimization and Derivative Exploration in Academic Research

Scaffold Hopping Approaches for Novel Chemotypes

Scaffold hopping is a key strategy in medicinal chemistry used to identify isosteric replacements for a core molecular structure, aiming to discover novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. The thieno[3,2-b]pyridine (B153574) scaffold has proven to be a highly effective replacement for other heterocyclic and aromatic systems in several research campaigns.

One prominent example involves the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), a target for various central nervous system disorders. acs.orgnih.gov In this context, researchers successfully utilized a scaffold hopping approach to replace the 6-methylpicolinamide core of a known mGlu5 NAM with a thieno[3,2-b]pyridine-5-carboxamide core. acs.orgnih.gov This strategic replacement led to the discovery of potent NAMs that lacked the potentially toxic aryl acetylene (B1199291) motif present in earlier generations of modulators. acs.org Specifically, the thieno[3,2-b]pyridine core was identified as a competent isostere, leading to compounds with high potency (hmGlu₅ IC₅₀ < 80 nM) and improved oral bioavailability in rats. acs.orgnih.govresearchgate.net

Further research has demonstrated the versatility of the thieno[3,2-b]pyridine scaffold in other therapeutic areas. In a study aimed at developing new anti-tuberculosis agents, a scaffold hopping strategy was used to design and synthesize a series of novel thieno[3,2-b]pyridinone derivatives. nih.gov This work identified the thieno[3,2-b]pyridinone scaffold as a promising new chemotype for targeting the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.gov

These examples underscore the value of the thieno[3,2-b]pyridine core as a versatile scaffold. Its ability to mimic the biological activity of other molecular cores while offering different physicochemical properties makes it a valuable starting point for generating novel chemical entities.

Table 1: Examples of Scaffold Hopping Utilizing the Thieno[3,2-b]pyridine Core

Original Scaffold/Motif Target Resulting Thieno[3,2-b]pyridine Derivative Class Key Finding
6-Methylpicolinamide mGlu5 Receptor Thieno[3,2-b]pyridine-5-carboxamides Competent core replacement yielding potent NAMs with improved pharmacokinetic profiles. acs.orgnih.gov
Phenyl-based core M. tuberculosis InhA Thieno[3,2-b]pyridinones Identification of a novel chemotype with potent anti-mycobacterial activity. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds by screening low-molecular-weight fragments that bind to a biological target. While direct FBDD campaigns for Thieno[3,2-b]pyridine-6-carboxamide are not extensively documented, research on analogous structures highlights the potential of such approaches.

For instance, a closely related scaffold, thieno[3,2-d]pyrimidine-6-carboxamide, was identified as a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3 sirtuin enzymes. acs.org The discovery process utilized Encoded Library Technology (ELT), an affinity-based screening method that shares principles with fragment-based screening. acs.org Analysis of the screening data revealed that the thieno[3,2-d]pyrimidine-6-carboxamide structure was a preferred core scaffold, critical for the inhibitory function of the chemotype. acs.org The study concluded that the core scaffold alone was not sufficient for potent inhibition, requiring appropriate substitutions, which is a typical finding in FBDD where fragments are grown into more potent leads. acs.org

These findings suggest that FBDD and similar library-based screening methods could be highly effective for exploring the chemical space around the this compound scaffold. Such strategies could identify key binding interactions and guide the rational design of more complex and potent derivatives for a variety of biological targets.

Prodrug Research and Advanced Delivery Systems for Research Compounds

The translation of a promising chemical compound from early-stage discovery to a useful research tool or therapeutic candidate often requires overcoming challenges related to its physicochemical properties, such as poor solubility or limited bioavailability. Prodrug strategies and advanced delivery systems are designed to address these limitations.

Currently, there is limited specific research published on prodrug or advanced delivery formulations for this compound itself. However, the broader research on related compounds indicates the importance of these strategies. For example, studies on the thieno[3,2-b]pyridine-5-carboxamide mGlu5 NAMs highlighted the achievement of improved oral bioavailability in rats as a key success of the research program. researchgate.net

For research compounds within the thienopyridine class that exhibit low aqueous solubility, polymer-based formulations represent a viable strategy for enhancement. Techniques such as creating amorphous solid dispersions with biocompatible polymers (e.g., PVP, HPMC) or encapsulation within polymeric nanoparticles can significantly improve the dissolution rate and apparent solubility of a compound. While specific applications to this compound have not been detailed in the literature, this remains a standard and valuable approach in pharmaceutical sciences to enable preclinical studies of poorly soluble molecules.

Design of Research Probes and Chemical Tools

A critical application of novel chemical entities in academic research is their use as chemical probes—highly potent and selective molecules that can be used to interrogate the function of a specific biological target. The thieno[3,2-b]pyridine scaffold has emerged as an outstanding template for the design of such tools, particularly in the field of protein kinase research. nih.govresearchgate.net

Researchers have identified the thieno[3,2-b]pyridine core as an attractive scaffold for developing highly selective kinase inhibitors. nih.gov A key feature of this scaffold is its weak interaction with the highly conserved kinase hinge region, which allows for diverse binding modes that are anchored in the less conserved back pocket of the ATP-binding site. nih.govresearchgate.net This property facilitates the development of inhibitors that are ATP-competitive but not broadly ATP-mimetic, leading to exceptional kinome-wide selectivity. nih.gov

Mapping the chemical space around this central pharmacophore led to the development of MU1920, a highly selective inhibitor of the kinase Haspin. nih.gov MU1920 fulfills the stringent criteria for a quality chemical probe and is suitable for use in in vivo applications. nih.gov The discovery of isomers such as MU1464 and MU1668, which exhibit profoundly different binding modes while maintaining high selectivity, further illustrates the scaffold's versatility. nih.govresearchgate.net This body of work establishes the thieno[3,2-b]pyridine scaffold as a valuable starting point for creating precisely targeted chemical probes to study underexplored protein kinases. nih.govresearchgate.net

Table 2: Thieno[3,2-b]pyridine-Based Kinase Inhibitors as Chemical Tools

Compound Target Kinase Key Characteristic Application
MU1920 Haspin Highly selective inhibitor. nih.gov Quality chemical probe suitable for in vivo studies. nih.gov
MU1464 (Undisclosed) Demonstrates high kinome-wide selectivity with a unique binding mode. nih.govresearchgate.net Illustrates the scaffold's ability to produce selective inhibitors with diverse binding modes. nih.govresearchgate.net
MU1668 (Undisclosed) Isomer of MU1464 with a different binding mode but retains high selectivity. nih.govresearchgate.net Highlights the scaffold's versatility for generating inhibitor diversity. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Elucidating Novel Biological Targets and Mechanisms of Action

While the thienopyridine scaffold is famously associated with antiplatelet agents like clopidogrel (B1663587) that target the P2Y12 receptor, current research is actively expanding the landscape of its biological applications. nih.govtaylorandfrancis.comnih.gov The focus is shifting towards identifying and validating novel protein targets for thienopyridine carboxamide derivatives in a variety of therapeutic areas, including metabolic diseases, oncology, and neuroscience.

A significant area of investigation involves sirtuins (SIRTs), a class of NAD⁺-dependent deacetylases implicated in metabolic regulation, inflammatory processes, and cancer. acs.orgnih.gov Research on the closely related thieno[3,2-d]pyrimidine-6-carboxamide scaffold has led to the discovery of potent, low nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.orgacs.orgresearchgate.net These inhibitors were identified using Encoded Library Technology (ELT) and bind to the nicotinamide (B372718) C-pocket of the sirtuin active site. acs.orgacs.org Subsequent evaluation of thienopyridine carboxamide cores as alternatives highlights the potential of this scaffold in developing novel sirtuin modulators. acs.org

In the field of neuroscience, derivatives of thieno[3,2-b]pyridine-5-carboxamide are being explored as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). acs.orgnih.govconsensus.app mGluR5 NAMs have therapeutic potential for a range of neurological and psychiatric disorders. acs.orgnih.gov Structure-activity relationship (SAR) studies have shown that the thieno[3,2-b]pyridine (B153574) core is a competent replacement for other heterocyclic systems in designing potent and brain-penetrant mGluR5 NAMs. acs.org

Furthermore, thienopyridine derivatives are being investigated for their role in cancer therapy beyond direct cytotoxicity. Studies on thieno[2,3-b]pyridines have shown they can sensitize lung cancer cells to the TOP1 inhibitor topotecan. rsc.orgnih.gov This suggests a mechanism involving the modulation of DNA repair pathways, with enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1) emerging as potential targets. nih.gov Other identified targets for various thienopyridine isomers include adenosine (B11128) A(1) receptors and multiple kinases, indicating a broad and fertile ground for discovering new mechanisms of action. nih.govnih.gov

Table 1: Investigated Biological Targets for Thienopyridine Carboxamide and Related Scaffolds

ScaffoldTarget ClassSpecific Target(s)Potential Therapeutic AreaCitation(s)
Thieno[3,2-d]pyrimidine-6-carboxamideDeacetylaseSIRT1, SIRT2, SIRT3Metabolic disorders, Oncology, Neurodegeneration acs.orgnih.govacs.org
Thieno[3,2-b]pyridine-5-carboxamideG-protein coupled receptormGluR5 (NAM)Neurological and psychiatric disorders acs.orgnih.govconsensus.app
Thieno[2,3-b]pyridine (B153569)DNA Repair / Topoisomerase pathwayTDP1 (modulator)Oncology (Chemosensitization) rsc.orgnih.gov
ThienopyridinesG-protein coupled receptorP2Y12 (Antagonist)Cardiovascular disease (Antiplatelet) nih.govnih.gov
Thieno[2,3-c]pyridine (B153571)G-protein coupled receptorAdenosine A(1) (Allosteric Enhancer)Neuroscience nih.gov
Thieno[2,3-b]pyridinesKinaseVEGFR-2, Ser/Thr kinasesOncology nih.govresearchgate.net

Application of Advanced Synthetic Technologies

The exploration of the vast chemical space around the thieno[3,2-b]pyridine-6-carboxamide scaffold is being accelerated by advanced synthetic technologies. These methods offer significant advantages over traditional multi-step synthesis by improving efficiency, reducing reaction times, and enabling the creation of large, diverse compound libraries. nih.govabertay.ac.uk

Encoded Library Technology (ELT) has emerged as a powerful tool for hit identification. acs.orgnih.gov This technology involves screening immense libraries of DNA-encoded small molecules—sometimes numbering in the millions—for affinity against a specific protein target. acs.orgresearchgate.net A key advantage is the ability to identify ligands irrespective of their functional activity, using minimal amounts of the target protein. acs.org The discovery of potent sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide core was accomplished through an ELT screen of a 1.2 million compound library, demonstrating the power of this approach to identify novel chemotypes. acs.orgacs.org This technology is directly applicable to the discovery of ligands for the thieno[3,2-b]pyridine scaffold.

Microwave-assisted synthesis is another key technology being applied to the production of thienopyridine derivatives. nih.govnih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. nih.govmdpi.com This rapid and efficient heating method has been successfully used to synthesize various thieno[2,3-c]pyridine and thieno[3,2-d]pyrimidine (B1254671) derivatives, proving its utility for accelerating the synthesis of compound libraries for biological screening. nih.govnih.govresearchgate.net

Other modern synthetic strategies include the development of novel metal-free transformation reactions and one-pot procedures that streamline the construction of the core heterocyclic system and its subsequent functionalization. nih.govnih.gov These advanced methods are crucial for efficiently generating the diverse chemical matter needed for modern drug discovery campaigns.

Development of Multifunctional Thienopyridine Carboxamide Derivatives

The concept of "one molecule, multiple targets" is gaining traction as a strategy to address complex multifactorial diseases like cancer and neurodegenerative disorders. The thienopyridine scaffold is particularly well-suited for the development of such multifunctional or polypharmacological agents due to its documented activity against a wide range of biological targets. nih.govontosight.ai

Future research will likely focus on intentionally designing single thienopyridine carboxamide molecules that can modulate several disease-relevant pathways simultaneously. For example, a derivative could be engineered to inhibit both a specific kinase involved in tumor proliferation and a DNA repair enzyme, creating a synergistic anticancer effect. nih.govnih.gov A precedent for this approach exists with the related 2-acylaminothiophene-3-carboxamide scaffold, from which multitarget inhibitors of both BCR-ABL kinase and microtubules were discovered. nih.gov

The broad biological profile of thienopyridines—encompassing anti-inflammatory, antimicrobial, anticancer, and neurotropic effects—provides a rich platform for creating these next-generation therapeutics. nih.govontosight.ai By combining pharmacophores responsible for different activities into a single molecular entity, researchers aim to improve therapeutic efficacy, reduce the potential for drug resistance, and simplify treatment regimens.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of novel this compound derivatives are being profoundly enhanced by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.netnih.govmdpi.com These computational tools are used at nearly every stage of the drug discovery pipeline to accelerate timelines, reduce costs, and improve the success rate of identifying promising drug candidates. nih.govspringernature.com

Virtual Screening and Molecular Docking: Computational methods are widely used to screen vast virtual libraries of compounds against the three-dimensional structure of a biological target. nih.govmdpi.com Molecular docking studies, for instance, help predict how a given thienopyridine derivative might bind to a target's active site and estimate the strength of this interaction. nih.govresearchgate.net This allows for the prioritization of compounds for synthesis and biological testing. For example, a physics-based hierarchical virtual screening approach was used to identify thiophene-based compounds that could inhibit both wild-type and mutant ABL kinases. nih.gov

AI and Machine Learning Models: More advanced AI/ML models can learn from existing chemical and biological data to predict the properties of novel, un-synthesized molecules. researchgate.netnih.gov These models can predict a compound's biological activity, physicochemical properties, and potential for off-target effects. researchgate.netspringernature.com This predictive power enables de novo drug design, where algorithms generate entirely new molecular structures optimized for a specific target and desired property profile.

The combination of high-throughput screening technologies like ELT with advanced computational platforms represents a particularly powerful paradigm. xtalpi.com Data from an initial DEL screening can be analyzed using computational tools, such as free energy perturbation (FEP) calculations, to predict binding affinities more accurately. xtalpi.com This synergy allows researchers to narrow down billions of potential compounds to a small, highly-qualified set for synthesis and validation, dramatically increasing the efficiency of the hit-to-lead process. xtalpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Thieno[3,2-b]pyridine-6-carboxamide derivatives, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyridines with sulfur-containing reagents. For example, derivatives like 3-amino-6-phenyl-N-2-pyrimidinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide are synthesized via nucleophilic substitution reactions using chloroacetamide intermediates under reflux with catalysts like KOH in DMF . Yield optimization requires precise control of temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Column chromatography (petroleum ether/ethyl acetate gradients) is commonly used for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assigns substituent positions and confirms regioselectivity (e.g., aromatic protons at δ 7.2–8.5 ppm for thiophene/pyridine rings) .
  • X-ray crystallography : Resolves molecular conformation, as seen in 3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide , where dihedral angles between fused rings are ~5.6° .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ions for trifluoromethyl derivatives) .

Q. How do electronic effects of substituents (e.g., CF3, Cl) impact the reactivity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., CF3) increase electrophilicity at the carboxamide carbonyl, facilitating nucleophilic attacks. For instance, 3-amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile undergoes SNAr reactions at the 2-position due to enhanced electron deficiency . Substituent effects are quantified via Hammett σ constants or computational DFT studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent variation : Introducing 4-aryl groups (e.g., 3-fluorophenyl) improves antiplasmodial activity (IC50: 0.8 µM vs. 12 µM for unsubstituted analogs) by enhancing hydrophobic interactions with target enzymes .
  • Bioisosteric replacement : Replacing pyrimidinyl with thiazolyl groups in N-(4-bromo-2-methylphenyl) derivatives increases solubility while retaining kinase inhibition (e.g., FOXM1 suppression in MDA-MB-231 cells) .
  • Table 1 : SAR trends for antitumor activity:
Substituent PositionGroupBioactivity (IC50)Target
6Thiophen-2-yl1.2 µMFOXM1
4CF30.9 µMPlasmodium falciparum
2Pyrimidinyl2.5 µMEGFR

Q. What strategies resolve contradictions in biological data for this compound analogs?

  • Methodological Answer :

  • Orthogonal assays : Validate cytotoxicity discrepancies (e.g., MTT vs. apoptosis assays) by testing in multiple cell lines (e.g., MDA-MB-231 vs. HEK293) .
  • Metabolic stability : Use microsomal incubation (e.g., rat liver microsomes) to differentiate intrinsic activity from pharmacokinetic artifacts .
  • Crystallographic docking : Resolve target ambiguity (e.g., FOXM1 vs. EGFR) by modeling ligand-protein interactions (e.g., Glide SP scoring in Schrödinger) .

Q. How can computational modeling optimize the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADMET prediction : Use QikProp (Schrödinger) to calculate logP (<3.5 for blood-brain barrier penetration) and PSA (<90 Ų for oral bioavailability) .
  • MD simulations : Assess binding kinetics (e.g., residence time >10 ns for sustained FOXM1 inhibition) using GROMACS with CHARMM force fields .
  • Table 2 : Computed vs. experimental properties for 3-amino-N-(4-chloro-2-(trifluoromethyl)phenyl) derivatives :
PropertyPredictedExperimental
LogP3.13.4
Solubility (µg/mL)12.59.8
CYP3A4 inhibition (%)1822

Key Methodological Considerations

  • Synthetic Challenges : Trace metal impurities (e.g., Pd in Suzuki couplings) may reduce yield; mitigate via scavenger resins .
  • Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries to confirm novel derivatives .
  • Ethical Compliance : Adopt OECD guidelines for in vivo testing of antitumor agents to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.